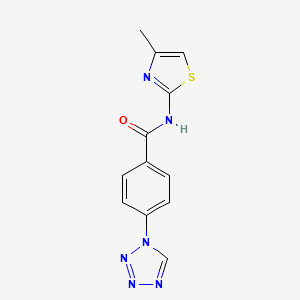

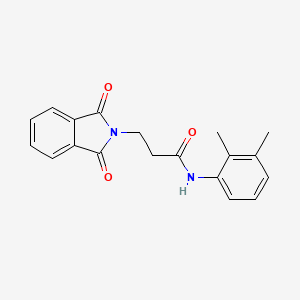

N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazolyl benzamide derivatives often involves cyclization reactions, base-catalyzed direct cyclization, or microwave-assisted synthesis. For example, microwave-assisted synthesis has been utilized to create N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides in good to excellent yields, showcasing a cleaner, efficient, and faster method compared to traditional thermal heating (Saeed, 2009).

Molecular Structure Analysis

Structural analysis of similar compounds has revealed the importance of non-covalent interactions such as π-π interactions and hydrogen bonding in determining molecular conformation and stability. For instance, certain N-(thiazol-2-yl) benzamide derivatives have shown gelation behavior towards alcohol/water mixtures, driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Thiazolyl benzamide derivatives have been synthesized through various chemical reactions, including the reaction of substituted benzohydrazides with thio compounds. These reactions are often facilitated by microwave irradiation or solvent-free conditions, indicating a trend towards more environmentally friendly synthetic methods (Saeed & Rafique, 2013).

Physical Properties Analysis

The physical properties of thiazolyl benzamide derivatives, such as solubility and gelation behavior, can be significantly influenced by the presence of methyl groups and the specific arrangement of non-covalent interactions within the molecule. This is exemplified in studies where methyl functionality and S⋯O interaction played a crucial role in gelation behavior (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties of compounds in this class are often characterized by their reactivity and the potential for further functionalization. The facile synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, for instance, highlights the versatility of these compounds in forming various biologically active derivatives (Tiwari et al., 2017).

properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c1-8-6-20-12(14-8)15-11(19)9-2-4-10(5-3-9)18-7-13-16-17-18/h2-7H,1H3,(H,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYIXHOKHXUMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)

![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)

![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)

![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)

![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)

![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)

![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)